molecular formula C15H18N2O5 B5715683 methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate

methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate

Cat. No.: B5715683
M. Wt: 306.31 g/mol
InChI Key: MHGWVPFEGOWYEH-UHFFFAOYSA-N
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Description

Methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group and a 4-methyl-3-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate typically involves a multi-step process:

    Formation of 4-methyl-3-nitrobenzoyl chloride: This is achieved by reacting 4-methyl-3-nitrobenzoic acid with thionyl chloride under reflux conditions.

    Acylation of piperidine: The resulting 4-methyl-3-nitrobenzoyl chloride is then reacted with 4-piperidinecarboxylic acid methyl ester in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, alcohols, in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-(4-methyl-3-aminobenzoyl)-4-piperidinecarboxylate.

    Substitution: Various substituted piperidinecarboxylates.

    Hydrolysis: 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylic acid.

Scientific Research Applications

Methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and benzoyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4-nitrobenzoyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    4-Methyl-3-nitrobenzoyl chloride: Precursor in the synthesis of the target compound.

    4-Methyl-3-nitrobenzoic acid: Another precursor in the synthetic route.

Uniqueness

Methyl 1-(4-methyl-3-nitrobenzoyl)-4-piperidinecarboxylate is unique due to the combination of its functional groups and the piperidine ring, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 1-(4-methyl-3-nitrobenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-10-3-4-12(9-13(10)17(20)21)14(18)16-7-5-11(6-8-16)15(19)22-2/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGWVPFEGOWYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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